molecular formula C25H19ClFN3O2S B12416620 KRAS inhibitor-13

KRAS inhibitor-13

Cat. No.: B12416620
M. Wt: 480.0 g/mol
InChI Key: URKYROWBWZUPML-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRAS inhibitor-13 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a member of the RAS family of small GTPases. KRAS is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of this compound represents a significant advancement in targeted cancer therapy, aiming to disrupt the aberrant signaling pathways driven by mutant KRAS proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

KRAS inhibitor-13 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the formation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. For instance, one approach involves the use of hetero-tricyclic compounds as starting materials, which undergo various chemical transformations to yield the final product . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to meet industrial standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization of the compound .

Chemical Reactions Analysis

Types of Reactions

KRAS inhibitor-13 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties. These derivatives are often studied to identify compounds with improved efficacy and reduced toxicity .

Scientific Research Applications

KRAS inhibitor-13 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

KRAS inhibitor-13 is compared with other similar compounds, such as sotorasib and adagrasib, which are also KRAS inhibitors targeting the G12C mutation . While these compounds share a similar mechanism of action, this compound may offer unique advantages in terms of potency, selectivity, and resistance profiles . Other similar compounds include MRTX1133 and JAB-23000, which target different KRAS mutations .

Conclusion

This compound represents a promising advancement in the field of targeted cancer therapy. Its ability to specifically inhibit mutant KRAS proteins offers potential therapeutic benefits for patients with KRAS-driven cancers. Ongoing research and development efforts aim to further optimize its efficacy and safety profiles, paving the way for its potential clinical application.

Properties

Molecular Formula

C25H19ClFN3O2S

Molecular Weight

480.0 g/mol

IUPAC Name

1-[(1S,5S)-6-[5-chloro-7-fluoro-6-(3-hydroxynaphthalen-1-yl)-2,1-benzothiazol-3-yl]-2,6-diazabicyclo[3.2.0]heptan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C25H19ClFN3O2S/c1-2-21(32)29-8-7-19-20(29)12-30(19)25-17-11-18(26)22(23(27)24(17)28-33-25)16-10-14(31)9-13-5-3-4-6-15(13)16/h2-6,9-11,19-20,31H,1,7-8,12H2/t19-,20-/m0/s1

InChI Key

URKYROWBWZUPML-PMACEKPBSA-N

Isomeric SMILES

C=CC(=O)N1CC[C@H]2[C@@H]1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl

Canonical SMILES

C=CC(=O)N1CCC2C1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.